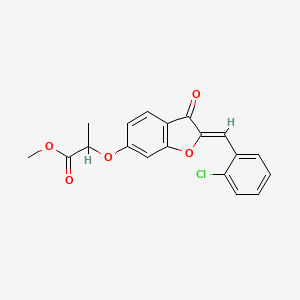
(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies often reveal important features such as the presence of π–π stacking interactions .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, similar compounds are known to participate in various reactions. For instance, benzylidene derivatives of furan-2 (3 H )-ones are of interest for studying their Z / E -tautomeric equilibrium and conformational preferences .Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
The synthesized compound displays strong fluorescence in the violet and blue regions . Researchers have harnessed this property to develop fluorescent probes and imaging agents for biological studies. By conjugating the compound with specific biomolecules, scientists can visualize cellular processes, track molecular interactions, and study subcellular structures.
Antimicrobial Activity
Investigations into the antimicrobial potential of this compound have revealed promising results. It may inhibit the growth of bacteria, fungi, or other pathogens. Researchers have explored its use as an antimicrobial agent in pharmaceutical formulations or as a coating material for medical devices .
Anticancer Agents
The structural features of this compound make it an interesting candidate for anticancer drug development. Researchers have synthesized derivatives with modifications to enhance their cytotoxic activity against cancer cells. These derivatives could potentially serve as novel chemotherapeutic agents .
Coumarin-Based Anticoagulants
Coumarin derivatives have been extensively studied for their anticoagulant properties. This compound’s structure aligns with the coumarin scaffold, suggesting its potential as an anticoagulant drug. Researchers have explored its effects on blood clotting pathways and evaluated its safety and efficacy .
Redox-Active Compounds
The presence of electron-rich moieties in this compound makes it interesting for redox-related applications. Researchers have investigated its redox behavior, including its ability to act as an antioxidant or participate in electron transfer reactions. Such compounds find applications in energy storage, catalysis, and electrochemical sensors .
Photodynamic Therapy (PDT)
Photodynamic therapy involves using light-activated compounds to selectively destroy cancer cells or microbial pathogens. The strong fluorescence exhibited by this compound suggests its potential as a PDT agent. Researchers are exploring its use in combination with light to induce cell death in targeted tissues .
These applications highlight the versatility and potential impact of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate in various scientific domains. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟
Propiedades
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUJANUFCWZNX-MFOYZWKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)
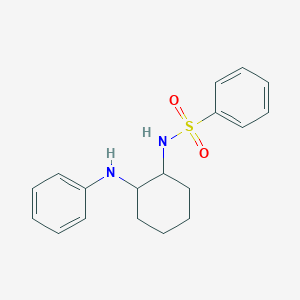
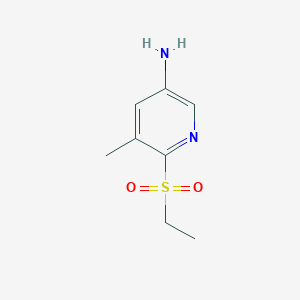
![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)
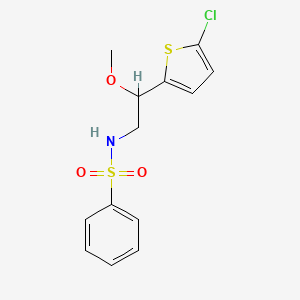
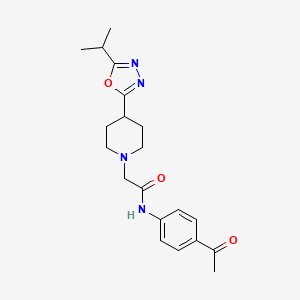
![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)
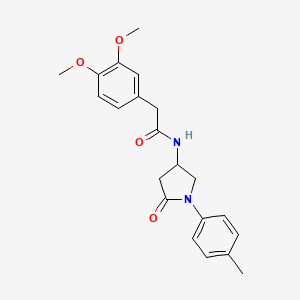
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

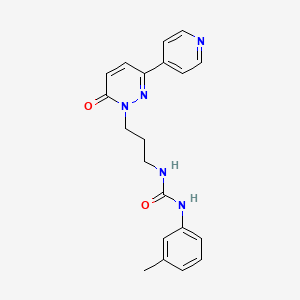

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)